Histidinol

描述

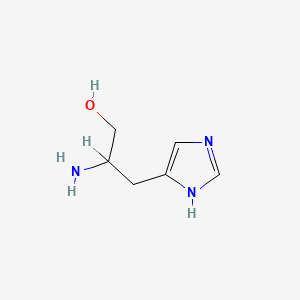

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQISRDCJNBUVMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880033 |

Source

|

| Record name | Histidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-28-0 |

Source

|

| Record name | Histidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Histidinol in the Histidine Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidinol, a key intermediate in the L-histidine biosynthesis pathway, serves as the substrate for the final two enzymatic steps that lead to the formation of this essential amino acid. This technical guide provides an in-depth exploration of the function of this compound, focusing on the catalytic mechanisms of the enzymes that act upon it: this compound-phosphate phosphatase and this compound dehydrogenase. We present a compilation of quantitative kinetic data for these enzymes from various organisms, detailed experimental protocols for their activity assays, and a discussion of the pathway's regulation. This document is intended to be a comprehensive resource for researchers in academia and the pharmaceutical industry interested in the histidine biosynthesis pathway, a validated target for the development of novel antimicrobial agents and herbicides.

Introduction

The biosynthesis of L-histidine is a metabolically expensive and highly regulated pathway present in bacteria, archaea, fungi, and plants, but absent in mammals, making it an attractive target for antimicrobial and herbicide development.[1][2] This pathway consists of a series of ten enzymatic reactions that convert 5-phosphoribosyl 1-pyrophosphate (PRPP) and adenosine triphosphate (ATP) into L-histidine.[3] this compound emerges as a critical intermediate in the terminal stages of this pathway.

This guide focuses specifically on the biochemical transformations involving this compound, providing a detailed examination of the enzymes, their kinetics, and the experimental methods used to study them.

The Role of this compound in the Histidine Biosynthesis Pathway

This compound is involved in the last two steps of the histidine biosynthesis pathway. Its formation and subsequent conversion to L-histidine are catalyzed by two key enzymes:

-

This compound-Phosphate Phosphatase (EC 3.1.3.15): This enzyme catalyzes the dephosphorylation of L-histidinol phosphate to yield L-histidinol and inorganic phosphate.[3][4] In some organisms like E. coli and S. typhimurium, this activity is carried out by the N-terminal domain of the bifunctional HisB enzyme, which also possesses imidazoleglycerol-phosphate dehydratase activity in its C-terminal domain.[5] In other organisms, such as Corynebacterium glutamicum and Mycobacterium tuberculosis, a monofunctional this compound-phosphate phosphatase (encoded by the hisN gene) performs this step.[3][5]

-

This compound Dehydrogenase (EC 1.1.1.23): This enzyme catalyzes the final two steps of the pathway: a four-electron oxidation of L-histidinol to L-histidine.[6] The reaction proceeds through a tightly bound intermediate, L-histidinal, without its release from the enzyme.[3][6] This process requires two molecules of NAD+ as a cofactor.[3]

The immediate conversion of the unstable L-histidinal intermediate by the same enzyme prevents its decomposition.[3]

Quantitative Data

The following tables summarize the kinetic parameters for this compound-phosphate phosphatase and this compound dehydrogenase from various organisms.

Table 1: Kinetic Parameters of this compound-Phosphate Phosphatase

| Organism | Enzyme Type | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Metal Cofactor | Reference |

| Lactococcus lactis | Monofunctional (PHP family) | 1.9 | - | 2.6 x 10³ | 9.0 | Fe²⁺, Zn²⁺ | [7] |

| Macrococcus caseolyticus | Monofunctional (PHP family) | 30 ± 2 | 1.5 ± 0.3 | (2.0 ± 0.2) x 10⁴ | - | - | [7] |

| Mycobacterium tuberculosis | Monofunctional (IMPase family) | - | - | - | 8.0 | Mg²⁺, Zn²⁺ | [5] |

Table 2: Kinetic Parameters of this compound Dehydrogenase

| Organism | Km (L-histidinol) (µM) | Km (NAD⁺) (mM) | Specific Activity (U/mg) | Optimal pH | Metal Cofactor | Reference |

| Salmonella typhimurium | 14 | 0.7 | - | - | - | [6][8] |

| Cabbage | - | - | - | 7.2 | - | [9] |

| Neurospora crassa | 8.2 | 0.13 | - | 9.8 | - | [10] |

| Neisseria gonorrhoeae | 45 ± 6 | 0.9 ± 0.3 | 17.3 ± 0.4 | 9.5 | Mn²⁺ | [11] |

Experimental Protocols

This compound Dehydrogenase Activity Assay

This protocol is based on the continuous spectrophotometric monitoring of NAD⁺ reduction to NADH.

Materials:

-

Spectrophotometer with a UV-Vis detector

-

Cuvettes (1 cm path length)

-

Assay Buffer: 0.1 M Glycine-NaOH, pH 9.8

-

L-histidinol stock solution (e.g., 10 mM in water)

-

NAD⁺ stock solution (e.g., 20 mM in water)

-

Purified this compound dehydrogenase enzyme solution

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer.

-

Add L-histidinol and NAD⁺ to the desired final concentrations (e.g., saturating concentrations to determine Vmax, or varied concentrations for Km determination).

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small, known amount of the purified this compound dehydrogenase enzyme solution.

-

Immediately start monitoring the increase in absorbance at 340 nm (the absorbance maximum for NADH) over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

This compound-Phosphate Phosphatase Activity Assay

This protocol is based on the colorimetric detection of inorganic phosphate released from the substrate.

Materials:

-

Microplate reader or spectrophotometer

-

Assay Buffer: e.g., 50 mM CHES, pH 9.0

-

L-histidinol phosphate stock solution

-

Purified this compound-phosphate phosphatase enzyme solution

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Phosphate standard solution (for generating a standard curve)

Procedure:

-

Prepare a standard curve using the phosphate standard solution and the phosphate detection reagent according to the manufacturer's instructions.

-

Prepare reaction mixtures in microplate wells or tubes containing the assay buffer and L-histidinol phosphate at the desired concentrations.

-

Equilibrate the mixtures to the desired temperature.

-

Initiate the reactions by adding the purified this compound-phosphate phosphatase enzyme solution.

-

Incubate the reactions for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reactions by adding the phosphate detection reagent. This reagent is often acidic and will denature the enzyme.

-

Allow the color to develop as per the reagent's protocol.

-

Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).

-

Determine the amount of phosphate released in each reaction by comparing the absorbance to the phosphate standard curve.

-

Calculate the enzyme activity, typically expressed as µmol of phosphate released per minute per mg of enzyme.

Regulation of the Histidine Biosynthesis Pathway

The primary regulatory control point of the histidine biosynthesis pathway is the first enzyme, ATP-phosphoribosyl transferase (HisG). This enzyme is subject to allosteric feedback inhibition by the final product, L-histidine.[12] This feedback mechanism efficiently controls the metabolic flux into the pathway in response to the cellular concentration of histidine.

While there is no substantial evidence for the direct regulation of this compound-phosphate phosphatase or this compound dehydrogenase by this compound or other pathway intermediates, their activity is indirectly controlled by the availability of their substrates, which is ultimately governed by the activity of the upstream enzymes and the overall regulation of the operon. In many bacteria, the genes encoding the histidine biosynthesis enzymes are organized in a single operon (his operon), and their expression is regulated by a transcriptional attenuation mechanism that is responsive to the levels of charged histidinyl-tRNA.[12]

Visualizations

Histidine Biosynthesis Pathway Focusing on this compound

Caption: The terminal steps of the histidine biosynthesis pathway involving this compound.

Experimental Workflow for this compound Dehydrogenase Assay

Caption: Workflow for the spectrophotometric assay of this compound dehydrogenase activity.

Experimental Workflow for this compound-Phosphate Phosphatase Assay

References

- 1. pnas.org [pnas.org]

- 2. Inhibitors of this compound Dehydrogenase | Semantic Scholar [semanticscholar.org]

- 3. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-phosphatase - Wikipedia [en.wikipedia.org]

- 5. Identification and structural characterization of a this compound phosphate phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Structural and Mechanistic Characterization of L-Histidinol Phosphate Phosphatase from the PHP Family of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steady-state investigations of the mechanism of this compound dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steady-state kinetics of cabbage this compound dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The purification and properties of this compound dehydrogenase from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical characterization of this compound dehydrogenase from the human pathogen Neisseriagonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Histidinol: A Technical Guide to its Role as a Reversible Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of L-histidinol, a structural analogue of the essential amino acid L-histidine. It details its mechanism of action as a potent and reversible inhibitor of protein synthesis, summarizes key quantitative data, outlines experimental protocols, and explores its applications in both fundamental research and therapeutic development.

Core Mechanism of Action

L-histidinol functions as a reversible inhibitor of protein synthesis by mimicking the cellular state of histidine starvation. Its primary molecular target is the enzyme histidyl-tRNA synthetase (HisRS) , which is responsible for charging transfer RNA (tRNA) molecules with histidine.

The mechanism unfolds through a series of sequential steps:

-

Competitive Inhibition of HisRS: As a structural analogue of L-histidine, histidinol competitively binds to the active site of HisRS.[1][2][3] This action prevents the enzyme from catalyzing the attachment of histidine to its cognate tRNA (tRNAHis).

-

Accumulation of Uncharged tRNA: The inhibition of HisRS leads to a rapid depletion of charged histidyl-tRNA and a corresponding accumulation of uncharged tRNAHis within the cell.[4]

-

Activation of GCN2 Kinase: The buildup of uncharged tRNA is a key cellular stress signal that is detected by the protein kinase GCN2 (General Control Nonderepressible 2).[4][5][6] GCN2 possesses a domain related to HisRS that binds to uncharged tRNA, leading to the activation of its kinase domain.[5][7]

-

Phosphorylation of eIF2α: Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at a specific site (Serine 51).[5][8][9]

-

Global Translation Inhibition: Phosphorylated eIF2α acts as an inhibitor of its guanine nucleotide exchange factor, eIF2B. This prevents the recycling of eIF2 to its active, GTP-bound state, which is essential for initiating protein synthesis. The result is a global attenuation of messenger RNA (mRNA) translation.[9][10]

This entire cascade is reversible . The inhibitory effects of this compound can be rapidly overcome by the addition of excess L-histidine to the cell culture medium, which outcompetes this compound for binding to HisRS and restores the pool of charged tRNAHis.[1][11]

Caption: Mechanism of this compound-induced protein synthesis inhibition.

Quantitative Data Presentation

The efficacy of this compound as an inhibitor has been quantified in various studies. The following table summarizes key parameters.

| Parameter | Organism/Cell Line | Value | Conditions | Reference |

| Apparent Ki (ATP-PPi Exchange) | Human (HeLa) Cells | 4 x 10-7 M | Competitive inhibition of pyrophosphate-ATP exchange by HisRS. | [1] |

| Apparent Ki (tRNA Charging) | Human (HeLa) Cells | 3 x 10-6 M | Competitive inhibition of the histidine charging reaction with tRNA. | [1] |

| IC50 (Protein Synthesis) | Human (HeLa) Cells | 0.1 mM | 50% inhibition of protein synthesis in medium containing 0.005 mM histidine. | [1] |

| Typical Working Concentration | Mouse L Cells | 3 mM | Used to inhibit protein and ribosomal RNA synthesis. | [2] |

| Typical Working Concentration | Human (293T) Cells | 4 mM | Used to induce the Integrated Stress Response via GCN2. | [12] |

| Typical Working Concentration | Mouse Embryonic Fibroblasts | 2 mM | Used to induce eIF2α phosphorylation. | [13] |

Signaling Pathways and Cellular Ramifications

This compound's primary action triggers the Integrated Stress Response (ISR) , a conserved signaling network that cells activate to cope with various environmental stresses.

3.1 The GCN2/eIF2α Pathway (Amino Acid Starvation Response)

By inducing a state of pseudo-amino acid starvation, this compound is a potent and specific activator of the GCN2 branch of the ISR.[6][14][15] Uncharged tRNA binding activates GCN2, which in turn phosphorylates eIF2α.[5][8][9] This not only reduces global protein synthesis to conserve resources but also paradoxically promotes the translation of specific mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to restore amino acid homeostasis.[14]

Caption: The GCN2-mediated Integrated Stress Response pathway.

3.2 Cell Cycle Arrest

By inhibiting protein synthesis, this compound prevents the production of key proteins, such as cyclins, that are required for cell cycle progression. This often results in a reversible cell cycle arrest, typically in a G0/G1-like state.[16][17] This property is exploited to synchronize cell populations for experimental studies and contributes to its synergistic effects with certain anticancer drugs.

3.3 Inhibition of Ribosomal RNA Synthesis

In addition to its effect on protein synthesis, this compound treatment also leads to an abrupt inhibition of ribosomal RNA (rRNA) synthesis.[11] However, it has a relatively minor effect on the production of messenger RNA (mRNA).[11] This suggests a tight coupling between ribosome biogenesis and the availability of charged tRNAs.

Experimental Protocols and Workflows

This compound is a valuable tool in the laboratory. Below are outlines for common experimental applications.

4.1 Protocol: Induction of the Integrated Stress Response

This protocol describes how to treat cultured mammalian cells with this compound to robustly activate the GCN2/eIF2α pathway.

-

Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa, MEFs) and grow to 70-80% confluency in standard complete growth medium.

-

Preparation of this compound Stock: Prepare a sterile stock solution of L-histidinol (e.g., 100 mM in PBS or culture medium) and filter-sterilize.

-

Treatment: Remove the existing medium from the cells. Add fresh, pre-warmed complete medium containing the desired final concentration of this compound (typically 2-10 mM). A vehicle-only control (e.g., PBS) should be run in parallel.

-

Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) to allow for the accumulation of uncharged tRNA and subsequent eIF2α phosphorylation.

-

Harvesting and Analysis:

-

For protein analysis, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with phosphatase and protease inhibitors.

-

Analyze lysates by Western blotting using antibodies specific for phosphorylated eIF2α (Ser51) and total eIF2α. Other markers like ATF4 and CHOP can also be assessed.

-

For RNA analysis, lyse cells directly in a suitable lysis buffer (e.g., TRIzol) and proceed with RNA extraction and subsequent RT-qPCR analysis of ISR target genes.

-

4.2 Protocol: Cell Synchronization in G1 Phase

This protocol leverages this compound's ability to reversibly arrest cells in the G1 phase of the cell cycle.

-

Cell Culture: Plate cells at a low density (e.g., 20-30% confluency) to allow for subsequent growth.

-

This compound Block: Add L-histidinol to the culture medium to a final concentration that effectively inhibits proliferation without inducing significant cell death (e.g., 2-5 mM, requires optimization for the specific cell line). Incubate for 12-24 hours. During this time, cells will accumulate in the G1 phase.

-

Release from Block: To release the cells from the G1 block, remove the this compound-containing medium. Wash the cell monolayer twice with pre-warmed, sterile PBS.

-

Add Fresh Medium: Add fresh, pre-warmed complete growth medium (without this compound). This marks time zero (T=0) of the synchronous cell cycle progression.

-

Time-Course Collection: Harvest cells at various time points after the release (e.g., 0, 4, 8, 12, 16, 24 hours) to collect populations enriched in G1, S, G2, and M phases.

-

Analysis: Confirm cell cycle synchrony by flow cytometry analysis of DNA content (e.g., propidium iodide staining).[18] The expression of phase-specific markers (e.g., Cyclin E for G1/S, Cyclin A for S/G2, Cyclin B1 for G2/M) can be assessed by Western blotting.

Caption: A generalized workflow for investigating this compound's cellular effects.

Applications in Research and Drug Development

5.1 Cancer Chemotherapy

This compound has shown significant promise as an adjuvant in cancer therapy due to its differential effects on normal and cancerous cells.

-

Improving Selectivity and Efficacy: It can protect normal, healthy cells from the toxicity of proliferation-dependent anticancer drugs (like 5-fluorouracil and cytarabine) by temporarily arresting their cell cycle.[17][19] Conversely, many tumor cells continue to cycle in the presence of this compound, increasing their susceptibility to these same drugs.[17] This widens the therapeutic window, allowing for more aggressive treatment of the tumor while minimizing damage to healthy tissues like bone marrow.[17][19]

-

Overcoming Drug Resistance: L-histidinol has been shown to circumvent drug-resistant traits in various cancer cell lines, including those exhibiting multidrug resistance.[2][20][21][22] It can reverse resistance to agents like cisplatin and 5-fluorouracil.[22]

5.2 Tool for Basic Research

This compound is an invaluable reagent for studying fundamental cellular processes:

-

Investigating the Integrated Stress Response: It provides a specific and reversible method to activate the GCN2 pathway, allowing researchers to dissect the signaling events and transcriptional programs related to amino acid sensing.[5][6][23]

-

Studying Cell Cycle Control: Its ability to induce reversible G1 arrest facilitates studies on the checkpoints and protein synthesis requirements that govern cell cycle progression.[16]

-

Elucidating Translational Control: It is used to explore the mechanisms that couple protein synthesis rates to other critical processes like ribosome biogenesis and mRNA stability.[11][24]

Conclusion

L-histidinol is a well-characterized and potent biochemical tool whose utility extends from the research bench to preclinical therapeutic strategies. Its specific, competitive, and reversible inhibition of histidyl-tRNA synthetase provides a reliable method for inducing the integrated stress response and reversibly arresting the cell cycle. This unique profile makes it an indispensable compound for studying cellular homeostasis and a promising agent for enhancing the specificity and efficacy of cancer chemotherapy.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are Histidyl-tRNA synthetase modulators and how do they work? [synapse.patsnap.com]

- 4. A GCN1-independent activator of the kinase GCN2 [elifesciences.org]

- 5. The histidyl-tRNA synthetase-related sequence in the eIF-2 alpha protein kinase GCN2 interacts with tRNA and is required for activation in response to starvation for different amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino acid deprivation triggers a novel GCN2-independent response leading to the transcriptional reactivation of non-native DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histidyl-tRNA synthetase-related sequences in GCN2 protein kinase regulate in vitro phosphorylation of eIF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Residues required for phosphorylation of translation initiation factor eIF2α under diverse stress conditions are divergent between yeast and human - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of the Translation Initiation Factor eIF2α Phosphorylation in Cell Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Amino acid response - Wikipedia [en.wikipedia.org]

- 15. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 16. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. bitesizebio.com [bitesizebio.com]

- 19. This compound-mediated enhancement of the specificity of two anticancer drugs in mice bearing leukemic bone marrow disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. L-histidinol in experimental cancer chemotherapy: improving the selectivity and efficacy of anticancer drugs, eliminating metastatic disease and reversing the multidrug-resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. elifesciences.org [elifesciences.org]

- 24. Inhibition of protein synthesis stabilizes histone mRNA - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Histidinol in Molecular Biology: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histidinol, a structural analogue of the essential amino acid L-histidine, has carved a unique and vital niche in the landscape of molecular biology. Initially identified as the penultimate precursor in the histidine biosynthesis pathway, its discovery was pivotal in elucidating fundamental principles of gene regulation and metabolic control, largely through the groundbreaking work of Bruce N. Ames and his collaborators. Beyond its role as a metabolic intermediate, this compound's potent and reversible inhibition of protein synthesis has established it as an indispensable tool for researchers. By competitively inhibiting histidyl-tRNA synthetase, this compound effectively mimics amino acid starvation, providing a controlled system to study cellular stress responses. This property has led to its widespread use as a powerful selection agent for genetically modified cells and as a valuable compound in cancer research, where it can enhance the efficacy of chemotherapeutic drugs and overcome multidrug resistance. This guide provides a comprehensive overview of the discovery, molecular mechanisms, and diverse applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its biological context.

Discovery and Historical Context

The story of this compound is intrinsically linked to the elucidation of the histidine biosynthetic pathway in microorganisms. In the mid-20th century, researchers like Bruce N. Ames and Philip E. Hartman meticulously mapped this intricate pathway in Salmonella typhimurium. Their work, which was instrumental in developing the concept of the operon and understanding gene regulation, identified L-histidinol as the immediate precursor to L-histidine.[1][2][3] The final two steps of this pathway, the conversion of L-histidinol to L-histidinaldehyde and then to L-histidine, are both catalyzed by the enzyme this compound dehydrogenase (HisD).[4]

While the initial focus was on its role in biosynthesis, the structural similarity of this compound to histidine soon led to investigations into its potential as a metabolic inhibitor. It was discovered that this compound could potently and reversibly inhibit protein synthesis in mammalian cells.[5][6] This inhibitory effect was traced to its action as a competitive inhibitor of histidyl-tRNA synthetase, the enzyme responsible for charging tRNA with histidine.[5][7] This discovery transformed this compound from a mere metabolic intermediate into a powerful tool for manipulating and studying fundamental cellular processes.

Molecular Mechanism of Action

The primary significance of this compound in molecular biology stems from its specific and potent inhibition of protein synthesis. This action is mediated through its competitive inhibition of histidyl-tRNA synthetase (HisRS).[5][7]

-

Competitive Inhibition of Histidyl-tRNA Synthetase: this compound, due to its structural resemblance to histidine, binds to the active site of HisRS. This binding prevents the enzyme from catalyzing the attachment of histidine to its cognate tRNA (tRNAHis).[5][8] The lack of charged histidyl-tRNA stalls protein synthesis at codons specifying histidine.

-

Induction of Amino Acid Starvation Response: The cellular consequence of HisRS inhibition is a state that mimics histidine starvation. This triggers a well-characterized cellular stress response known as the General Amino Acid Control (GAAC) pathway in yeast and the Integrated Stress Response (ISR) in mammals. A key mediator of this response is the protein kinase GCN2 (General Control Nonderepressible 2). Uncharged tRNA, which accumulates due to the inhibition of HisRS by this compound, binds to and activates GCN2. Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global downregulation of protein synthesis while simultaneously promoting the translation of specific stress-response genes, such as the transcription factor ATF4.

Below is a diagram illustrating the mechanism of this compound-induced amino acid starvation and the subsequent activation of the GCN2 signaling pathway.

Caption: Mechanism of this compound action and GCN2 pathway activation.

Significance and Applications in Molecular Biology

The unique properties of this compound have made it a versatile tool in several areas of molecular biology research and development.

Selectable Marker in Gene Transfer

One of the most widespread applications of this compound is in the selection of genetically modified mammalian cells. This system relies on the co-transfection of a gene of interest with the bacterial hisD gene, which encodes this compound dehydrogenase. Mammalian cells lack this enzyme and are therefore unable to convert this compound to histidine.

The selection process is twofold:

-

Toxicity of this compound: In normal culture medium, this compound is toxic to mammalian cells due to the inhibition of protein synthesis.

-

Nutritional Requirement: When cells are grown in a histidine-free medium supplemented with this compound, only cells that successfully express the hisD gene can survive. The HisD enzyme detoxifies the this compound by converting it into the essential amino acid histidine, thus allowing protein synthesis to proceed.

This dual selection mechanism provides a robust and efficient method for isolating stably transfected cell lines.

The workflow for this compound-based selection of transfected cells is depicted below.

Caption: Experimental workflow for this compound selection.

Cancer Research

This compound has shown considerable promise as an adjuvant in cancer chemotherapy. Its ability to arrest the cell cycle and modulate cellular responses to stress can be harnessed to improve the efficacy and reduce the toxicity of conventional anticancer drugs.

-

Potentiation of Chemotherapeutic Agents: By transiently arresting cell proliferation, this compound can synchronize tumor cells in a state that makes them more susceptible to the cytotoxic effects of various chemotherapeutic agents.[9][10] It has been shown to enhance the killing of leukemia, lymphoma, and melanoma cells by a range of antineoplastic drugs.[9][10]

-

Overcoming Multidrug Resistance: this compound can circumvent the drug-resistant phenotypes of some cancer cells, including those exhibiting multidrug resistance.[10]

-

Protection of Normal Tissues: Pre-treatment with this compound can protect normal, rapidly dividing tissues, such as bone marrow, from the toxic effects of cell cycle-specific anticancer drugs. This is because normal cells, when transiently arrested by this compound, are less affected by drugs that target proliferating cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and application of this compound.

| Parameter | Value | Organism/Cell Type | Reference |

| Inhibition Constants (Ki) for Histidyl-tRNA Synthetase | |||

| Apparent Ki (ATP-PPi Exchange) | 4 x 10-7 M | Human (HeLa) cells | [5] |

| Apparent Ki (tRNA Charging) | 3 x 10-6 M | Human (HeLa) cells | [5] |

| Effective Concentrations in Cell Culture | |||

| IC50 for Protein Synthesis | 0.1 mM | Human (HeLa) cells | [5] |

| Selection Concentration | 0.125 - 0.150 mM | Mammalian cells | |

| Chemosensitization | 1 - 15 mM | Various cancer cell lines | [10] |

Note: IC50 values for cytotoxicity in specific cancer cell lines are highly variable and dependent on the cell line and experimental conditions.

Key Experimental Protocols

Protocol for this compound Selection of Transfected Mammalian Cells

This protocol is adapted for the selection of mammalian cells transfected with a plasmid containing the hisD selectable marker.

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Histidine-free cell culture medium (e.g., Histidine-free DMEM)

-

Fetal Bovine Serum (FBS), dialyzed or undialyzed

-

L-histidinol dihydrochloride (stock solution: 50 mM in 0.1 M HEPES, pH 7.4, filter-sterilized, stored at -20°C)

-

Transfection reagent and plasmids (gene of interest and hisD vector)

Procedure:

-

Transfection: Co-transfect the target mammalian cells with the plasmid carrying the gene of interest and the plasmid carrying the hisD gene. A molar ratio of 5:1 to 10:1 (gene of interest: hisD vector) is recommended. Include a mock transfection control (no DNA) and a negative control (transfection with a vector lacking the hisD gene).

-

Recovery: Culture the transfected cells in complete medium for 24-48 hours to allow for expression of the hisD gene.

-

Initiation of Selection:

-

Trypsinize and resuspend the cells.

-

Plate the cells at a low density (e.g., 1:20 or 1:50 dilution) into the selection medium.

-

Selection Medium: Histidine-free DMEM supplemented with 10% FBS and 0.125 mM L-histidinol.

-

Note: The optimal concentration of this compound may need to be determined empirically for each cell line and serum lot, typically ranging from 0.125 mM to 0.150 mM.

-

-

Maintenance and Selection:

-

Replace the selection medium every 3-4 days.

-

Observe the cells for signs of cell death in the control plates. Mock-transfected cells should detach and die within approximately 6 days.

-

-

Isolation of Resistant Colonies:

-

Drug-resistant colonies should become visible within 10-20 days.

-

Once colonies are large enough, they can be isolated using cloning cylinders or by picking.

-

-

Expansion: Expand the isolated colonies in the selection medium to generate stable, clonal cell lines.

Protocol for Inducing Amino Acid Starvation with this compound

This protocol provides a general framework for using this compound to study the cellular response to amino acid starvation.

Materials:

-

Complete cell culture medium

-

L-histidinol dihydrochloride

-

Reagents for downstream analysis (e.g., lysis buffers for Western blotting, RNA extraction kits for qPCR)

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours in complete medium.

-

Treatment:

-

Prepare fresh medium containing the desired concentration of L-histidinol (e.g., 1-5 mM).

-

Remove the complete medium from the cells and replace it with the this compound-containing medium.

-

Include a control group of cells cultured in complete medium without this compound.

-

-

Incubation: Incubate the cells for the desired period to induce the amino acid starvation response. Time points can range from 30 minutes to several hours, depending on the specific pathway being investigated (e.g., phosphorylation of eIF2α is a rapid event).

-

Harvesting and Analysis:

-

After the incubation period, harvest the cells.

-

For protein analysis (e.g., Western blotting for p-eIF2α, ATF4), lyse the cells in an appropriate buffer containing phosphatase and protease inhibitors.

-

For RNA analysis (e.g., qPCR for ATF4 target genes), lyse the cells and extract total RNA.

-

Perform the desired downstream analysis to assess the cellular response to amino acid starvation.

-

Conclusion and Future Directions

From its origins as an intermediate in a bacterial metabolic pathway to its current status as a sophisticated tool in molecular biology and a promising agent in cancer therapy, this compound exemplifies the profound impact that fundamental biochemical discoveries can have on diverse scientific fields. Its ability to reversibly inhibit protein synthesis and induce a controlled amino acid starvation response remains a cornerstone of many experimental designs.

Future research will likely continue to explore the therapeutic potential of this compound, particularly in combination with targeted cancer therapies and immunotherapies. A deeper understanding of the intricate cellular responses to this compound-induced stress may also uncover novel regulatory pathways and therapeutic targets. As a simple yet powerful molecule, this compound is poised to remain a significant and enduring tool in the arsenal of molecular biologists and drug development professionals for years to come.

References

- 1. pnas.org [pnas.org]

- 2. Bruce N. Ames, Ph.D. - Bruce N. Ames 1962 Publications [bruceames.org]

- 3. Histidine biosynthetic pathway and genes: structure, regulation, and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversible inhibition by this compound of protein synthesis in human cells at the activation of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histidyl-tRNA synthetase from Salmonella typhimurium: specificity in the binding of histidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biochemical Properties and Structure of Histidinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical properties, structure, and relevant experimental methodologies for histidinol. The information is intended to support research, discovery, and development activities involving this important amino alcohol.

Core Biochemical and Physical Properties

This compound, a derivative of the amino acid histidine, plays a crucial role as an intermediate in the biosynthesis of histidine in various organisms and acts as a reversible inhibitor of protein synthesis.[1] Its biochemical and physical properties are summarized below.

| Property | Value |

| Chemical Formula | C₆H₁₁N₃O[2][3] |

| Molecular Weight | 141.17 g/mol [2][3] |

| IUPAC Name | (2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol (for L-histidinol)[3] |

| Solubility | Water: 50 mg/mL; DMSO: 5 mg/mL[1] |

| Appearance | White to off-white powder |

Structural Information

The structure of this compound is characterized by a propanol backbone with an amino group at the second carbon and an imidazole group at the third carbon. The L-isomer, (S)-histidinol, is the biologically active form.

| Identifier | Value |

| SMILES | C1=C(NC=N1)C--INVALID-LINK--N (for L-histidinol)[3] |

| InChI Key | ZQISRDCJNBUVMM-YFKPBYRVSA-N (for L-histidinol)[3] |

Acid-Base Properties

| Ionizable Group (in L-Histidine) | Approximate pKa Value |

| α-Carboxyl | ~1.8 - 2.2 |

| Imidazole Side Chain | ~6.0 [4] |

| α-Amino | ~9.2 - 9.3 |

Biological Role and Signaling Pathways

This compound is a key intermediate in the biosynthetic pathway of L-histidine in bacteria, fungi, and plants.[4] It is produced from L-histidinol phosphate by the enzyme this compound-phosphate phosphatase. Subsequently, this compound is oxidized to L-histidinal and then to L-histidine by the enzyme this compound dehydrogenase.[4]

Experimental Protocols

Synthesis of L-Histidinol

An improved method for the synthesis of L-histidinol involves the reduction of monobenzoyl-L-histidine. While a detailed, step-by-step protocol is not fully available in the provided search results, the general workflow is as follows:

Purification of L-Histidinol

A specific protocol for the purification of this compound is not detailed in the provided search results. However, standard chromatographic techniques such as column chromatography are generally applicable for the purification of small organic molecules like this compound.[6][7] The choice of stationary and mobile phases would depend on the specific impurities present after synthesis.

Quantification of this compound by HPLC

A high-performance liquid chromatography (HPLC) method has been reported for the determination of this compound in biological samples.

-

Column: Mightysil RP-18 GP

-

Detection: UV

-

Limit of Detection (LOD): 2.0 µM (S/N ratio, 3:1)

The full chromatographic conditions, including mobile phase composition, flow rate, and injection volume, were not available in the provided search results. A general workflow for HPLC analysis is presented below.

References

- 1. This compound | C6H11N3O | CID 776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Histidinol | C6H11N3O | CID 165271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Histidine - Wikipedia [en.wikipedia.org]

- 4. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. columbia.edu [columbia.edu]

- 6. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The GCN2/eIF2α Signaling Axis: A Technical Guide to Histidinol's Impact on Ribosomal RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidinol, a structural analog of the amino acid histidine, serves as a potent and reversible inhibitor of protein synthesis and, consequently, ribosomal RNA (rRNA) synthesis. By competitively inhibiting histidyl-tRNA synthetase, this compound triggers a cellular state mimicking amino acid starvation. This comprehensive technical guide delineates the molecular mechanisms, key signaling pathways, and experimental methodologies to investigate the effects of this compound on rRNA synthesis. The primary pathway implicated is the General Control Nonderepressible 2 (GCN2) signaling cascade, which leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event orchestrates a global downregulation of protein synthesis and a coordinated reduction in ribosome biogenesis, primarily by affecting the transcriptional machinery of RNA Polymerase I (Pol I). This document provides detailed experimental protocols, quantitative data where available, and visual representations of the involved pathways and workflows to facilitate further research and drug development in this area.

Introduction

Ribosome biogenesis is a fundamental cellular process, intrinsically linked to cell growth and proliferation. The synthesis of ribosomal RNA (rRNA) by RNA Polymerase I (Pol I) constitutes the initial and rate-limiting step in the production of ribosomes. Cellular stressors, including nutrient deprivation, can profoundly impact this process. This compound, by competitively inhibiting the charging of tRNA with histidine, effectively simulates amino acid starvation, leading to an accumulation of uncharged tRNA.[1] This accumulation is a key signal that activates the GCN2 kinase, a central regulator of the integrated stress response (ISR).[2]

Activated GCN2 phosphorylates the alpha subunit of eIF2, a critical component of the translation initiation complex.[2] Phosphorylated eIF2α (p-eIF2α) has a dual effect: it globally attenuates protein synthesis to conserve resources, and it selectively upregulates the translation of certain stress-response genes, such as ATF4.[3] Crucially, the ISR also extends its regulatory reach to ribosome biogenesis, ensuring a coordinated shutdown of both protein and ribosome production. This guide focuses on the downstream consequences of this compound-induced GCN2 activation on the synthesis of rRNA.

The GCN2/eIF2α Signaling Pathway and its Impact on rRNA Synthesis

The inhibition of rRNA synthesis by this compound is primarily mediated through the GCN2/eIF2α signaling pathway. The accumulation of uncharged tRNA upon this compound treatment activates GCN2, which in turn phosphorylates eIF2α.[2] While the global reduction in protein synthesis contributes to the decreased availability of ribosomal proteins, there is also a more direct impact on the rRNA transcriptional machinery.

Phosphorylation of eIF2α has been shown to be necessary for the downregulation of pre-rRNA synthesis during cellular stress.[4] This regulation is thought to occur through the inactivation of the RNA Polymerase I basal transcription factor RRN3/TIF-IA.[4] The dissociation of the Pol I-RRN3/TIF-IA complex from the rRNA gene promoter is a critical step in this inhibition.[4] The pathway can be visualized as a cascade of events initiated by this compound.

Figure 1: this compound-induced GCN2 signaling pathway leading to rRNA synthesis inhibition.

Quantitative Data on this compound's Effect on rRNA Synthesis

While the qualitative inhibitory effect of this compound on rRNA synthesis is well-documented, specific quantitative data from a single comprehensive study is limited in the readily available literature. However, by compiling information from various studies on this compound and other GCN2 activators that mimic amino acid starvation, a general dose-dependent and time-course effect can be inferred.

Table 1: Dose-Dependent Inhibition of rRNA Synthesis by this compound (Conceptual)

| This compound Concentration (mM) | Cell Type | Duration of Treatment (hours) | rRNA Synthesis Inhibition (%) | Reference |

| 0.1 | Mouse L cells | 2 | ~20-30% | [5] (inferred) |

| 0.5 | Mouse L cells | 2 | ~50-60% | [5] (inferred) |

| 1.0 | Mouse L cells | 2 | ~70-80% | [5] (inferred) |

| 2.0 | Mouse L cells | 2 | >90% | [5] (inferred) |

Note: The percentages presented are estimations based on qualitative descriptions of "abrupt" and "dramatic" inhibition and may not reflect precise experimental values.

Table 2: Time-Course of rRNA Synthesis Inhibition by this compound (Conceptual)

| Time after this compound (2mM) Addition (minutes) | Cell Type | rRNA Synthesis Inhibition (%) | Reference |

| 15 | Mouse L cells | ~30-40% | [5] (inferred) |

| 30 | Mouse L cells | ~60-70% | [5] (inferred) |

| 60 | Mouse L cells | >80% | [5] (inferred) |

| 120 | Mouse L cells | >90% | [5] (inferred) |

Note: The percentages are estimations illustrating the rapid nature of the inhibition as described in the literature.

Experimental Protocols

Measurement of rRNA Synthesis by [³H]-Uridine Labeling

This protocol allows for the quantification of newly synthesized RNA by measuring the incorporation of a radiolabeled precursor.

Materials:

-

Cell culture medium

-

This compound solution

-

[³H]-Uridine

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., TRIzol)

-

Trichloroacetic acid (TCA), 10%

-

Scintillation fluid

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Seed cells in multi-well plates and grow to the desired confluency.

-

Treat cells with various concentrations of this compound for the desired time points. Include an untreated control.

-

Add [³H]-Uridine to each well and incubate for a short period (e.g., 30-60 minutes) to label newly synthesized RNA.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells directly in the wells using a suitable lysis buffer.

-

Precipitate the RNA by adding ice-cold 10% TCA.

-

Collect the precipitate by filtering the solution through glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol to remove unincorporated [³H]-Uridine.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Normalize the counts to the total protein concentration or cell number for each sample.

Figure 2: Experimental workflow for measuring rRNA synthesis using [³H]-Uridine labeling.

Nuclear Run-On Assay for Measuring rRNA Transcription Rate

This assay measures the transcriptional activity of RNA polymerases on specific genes in isolated nuclei.

Materials:

-

Cell culture medium and this compound

-

Swelling buffer (e.g., 10 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 3 mM CaCl₂)

-

Lysis buffer (Swelling buffer + 0.5% NP-40)

-

Freezing buffer (e.g., 50 mM Tris-HCl pH 8.3, 40% glycerol, 5 mM MgCl₂, 0.1 mM EDTA)

-

2x Reaction buffer (e.g., 10 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 300 mM KCl, 1 mM each of ATP, GTP, CTP, and 100 µM UTP)

-

[α-³²P]UTP

-

DNase I (RNase-free)

-

Proteinase K

-

TRIzol reagent

-

Slot blot apparatus and nylon membrane with immobilized rDNA probes

Procedure:

-

Treat cultured cells with this compound as required.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cells in swelling buffer and incubate on ice.

-

Lyse the cells with lysis buffer and isolate nuclei by centrifugation.

-

Resuspend nuclei in freezing buffer.

-

Set up the run-on reaction by mixing nuclei with 2x reaction buffer and [α-³²P]UTP. Incubate at 30°C for a short period (e.g., 15-30 minutes).

-

Stop the reaction and digest DNA with DNase I.

-

Digest proteins with Proteinase K.

-

Isolate the radiolabeled nascent RNA using TRIzol extraction.

-

Hybridize the labeled RNA to a slot blot membrane containing specific DNA probes for rRNA genes.

-

Wash the membrane and expose it to a phosphor screen.

-

Quantify the signal for each gene to determine the relative transcription rate.

Quantitative Western Blot for Phospho-eIF2α

This method is used to quantify the level of eIF2α phosphorylation in response to this compound treatment.

Materials:

-

Cell culture medium and this compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total-eIF2α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound.

-

Lyse cells in lysis buffer on ice.

-

Determine protein concentration using a BCA assay.

-

Prepare protein lysates for SDS-PAGE by adding sample buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with primary antibodies (anti-phospho-eIF2α and anti-total-eIF2α) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-eIF2α signal to the total-eIF2α signal.

Conclusion

This compound provides a valuable tool for studying the intricate coupling between amino acid sensing, protein synthesis, and ribosome biogenesis. Its mechanism of action, centered on the activation of the GCN2/eIF2α signaling pathway, offers a clear route to dissecting the downstream events that lead to the inhibition of rRNA synthesis. The experimental protocols and conceptual data presented in this guide provide a framework for researchers to quantitatively assess the impact of this compound and to further explore the molecular players that connect the integrated stress response to the regulation of RNA Polymerase I activity. A deeper understanding of this pathway holds significant promise for the development of therapeutic strategies targeting cellular growth and proliferation in various disease contexts.

References

- 1. gladstone.org [gladstone.org]

- 2. GCN2 controls the cellular checkpoint: potential target for regulating inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of the Translation Initiation Factor eIF2α Phosphorylation in Cell Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation of Eukaryotic Translation Initiation Factor 2α Coordinates rRNA Transcription and Translation Inhibition during Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Technical Guide on the Effects of Histidinol on Cell Cycle Traverse

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the effects of histidinol on cell cycle traverse. It covers the molecular mechanism of action, detailed experimental protocols for analysis, and the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers in cell biology and professionals in drug development.

Core Mechanism of Action

This compound, a structural analog of the amino acid L-histidine, functions as a competitive inhibitor of histidyl-tRNA synthetase. This inhibition leads to an accumulation of uncharged histidine tRNA molecules within the cell. The increase in uncharged tRNA is a key signal for amino acid starvation, which in turn activates the General Control Nonderepressible 2 (GCN2) protein kinase.

Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event reduces the global rate of protein synthesis, thereby conserving resources and initiating a cellular stress response. A key consequence of this signaling cascade is the arrest of the cell cycle, primarily in the G1 or G0 phase. This arrest is a protective mechanism that prevents cells from proceeding with division in the absence of sufficient amino acids for protein synthesis. The cell cycle arrest induced by this compound is reversible; the addition of excess L-histidine or the removal of this compound allows cells to re-enter the cell cycle.[1]

Quantitative Data on Cell Cycle Arrest

Table 1: Illustrative Effect of this compound on Cell Cycle Phase Distribution in a Model Cell Line

| This compound Concentration (mM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | 55.2 ± 2.5 | 28.7 ± 1.8 | 16.1 ± 1.2 |

| 0.5 | 65.8 ± 3.1 | 20.1 ± 2.0 | 14.1 ± 1.5 |

| 1.0 | 78.4 ± 3.5 | 12.5 ± 1.7 | 9.1 ± 1.1 |

| 2.0 | 85.1 ± 4.0 | 8.3 ± 1.3 | 6.6 ± 0.9 |

| 5.0 | 89.6 ± 3.8 | 5.9 ± 1.1 | 4.5 ± 0.7 |

Note: The data presented in this table is illustrative and intended to demonstrate the expected trend of a dose-dependent increase in the G0/G1 population with a corresponding decrease in the S and G2/M populations following this compound treatment.

Key Signaling Pathway: GCN2-eIF2α

The primary signaling pathway activated by this compound in response to amino acid starvation is the Integrated Stress Response (ISR), mediated by the GCN2 kinase. The diagram below illustrates this pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on the cell cycle.

Cell Culture and this compound Treatment

-

Cell Line: A suitable cell line (e.g., HeLa, HEK293, or a cancer cell line of interest) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Seeding: Cells are seeded in appropriate culture vessels (e.g., 6-well plates for flow cytometry and western blotting) at a density that allows for logarithmic growth during the experiment.

-

Treatment: A stock solution of L-histidinol is prepared in sterile phosphate-buffered saline (PBS). The day after seeding, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 0.5, 1, 2, 5 mM). A vehicle control (PBS) is also included.

-

Incubation: Cells are incubated with this compound for a predetermined time course (e.g., 24, 48 hours) before harvesting for analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.[2]

-

Harvesting: Adherent cells are washed with PBS and detached using trypsin-EDTA. Suspension cells are collected by centrifugation.

-

Fixation: Cells are washed with cold PBS and fixed by dropwise addition of ice-cold 70% ethanol while vortexing gently. Cells are then incubated at -20°C for at least 2 hours.

-

Staining: Fixed cells are centrifuged and washed with PBS to remove the ethanol. The cell pellet is then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Stained cells are analyzed on a flow cytometer. The PI fluorescence intensity is measured to determine the DNA content of each cell. The data is then used to generate a histogram, and the percentages of cells in G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

Western Blotting for Cell Cycle Proteins

This protocol is to assess the levels of key proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs).

-

Protein Extraction: After this compound treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p21, p27). A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the effects of this compound on the cell cycle.

References

The Role of Histidinol in Amino Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidinol, a structural analog of the essential amino acid L-histidine, serves as a critical tool in the study of amino acid metabolism and protein synthesis. As an intermediate in the histidine biosynthesis pathway, its primary mechanism of action in mammalian cells is the competitive inhibition of histidyl-tRNA synthetase (HisRS), the enzyme responsible for charging tRNA with histidine. This inhibition leads to a depletion of charged histidyl-tRNA, effectively halting protein synthesis and triggering cellular stress responses. This in-depth technical guide explores the multifaceted role of this compound, detailing its mechanism of action, its impact on cellular signaling pathways, and providing comprehensive experimental protocols for its study.

Mechanism of Action: Competitive Inhibition of Histidyl-tRNA Synthetase

This compound exerts its primary effect by acting as a competitive inhibitor of histidyl-tRNA synthetase (HisRS).[1] This enzyme catalyzes the first step of protein synthesis, the aminoacylation of tRNA, in a two-step reaction:

-

Amino Acid Activation: Histidine + ATP ↔ Histidyl-AMP + PPi

-

tRNA Charging: Histidyl-AMP + tRNAHis ↔ Histidyl-tRNAHis + AMP

This compound, being structurally similar to histidine, competes for the active site of HisRS.[1] This competition inhibits both the initial amino acid activation (ATP-PPi exchange) and the subsequent transfer of histidine to its cognate tRNA. The inhibition is reversible and can be overcome by increasing the concentration of histidine.

Quantitative Data on this compound's Inhibition of Protein Synthesis

The inhibitory effect of this compound on protein synthesis is concentration-dependent. The following table summarizes key quantitative data regarding its efficacy.

| Parameter | Value | Cell Line/System | Reference |

| Ki (ATP-PPi Exchange) | 4 x 10⁻⁷ M | HeLa cells | [2] |

| Ki (tRNA Charging) | 3 x 10⁻⁶ M | HeLa cells | [2] |

| IC50 (Protein Synthesis) | ~0.1 mM | HeLa cells | [2] |

Impact on Cellular Signaling: The GCN2 Pathway

The depletion of charged histidyl-tRNA by this compound is a potent stress signal that activates the General Control Nonderepressible 2 (GCN2) signaling pathway.[3][4][5][6] GCN2 is a serine/threonine kinase that is activated by the binding of uncharged tRNA to its histidyl-tRNA synthetase-like regulatory domain.[4][5][6]

Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global reduction in protein synthesis. However, this phosphorylation paradoxically promotes the translation of specific mRNAs, such as that of the transcription factor ATF4 (Activating Transcription Factor 4). ATF4, in turn, upregulates the expression of genes involved in amino acid biosynthesis and stress response, forming a crucial part of the Integrated Stress Response (ISR).

This compound-induced activation of the GCN2 signaling pathway.

Experimental Protocols

Measurement of Protein Synthesis Inhibition using [³H]-Leucine Incorporation

This protocol details a common method to quantify the rate of protein synthesis in cultured cells by measuring the incorporation of a radiolabeled amino acid.

Materials:

-

Cell culture medium

-

This compound solution (sterile-filtered)

-

[³H]-Leucine (tritiated leucine)

-

Trichloroacetic acid (TCA), 10% and 5% solutions (ice-cold)

-

Ethanol, 80% (ice-cold)

-

Scintillation fluid

-

Scintillation counter

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound). Incubate for the desired time (e.g., 1-4 hours).

-

Radiolabeling: Add [³H]-Leucine to each well to a final concentration of 1-5 µCi/mL. Incubate for 1-2 hours.

-

Termination and Precipitation:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate proteins.[7]

-

-

Washing:

-

Solubilization and Counting:

-

Air-dry the plate.

-

Add 100 µL of a solubilizing agent (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate until the precipitate is dissolved.

-

Transfer the contents of each well to a scintillation vial.

-

Add 4 mL of scintillation fluid to each vial.

-

Measure the radioactivity using a scintillation counter.

-

Workflow for measuring protein synthesis inhibition.

In Vitro Histidyl-tRNA Synthetase (HisRS) Activity Assay

This assay measures the aminoacylation of tRNA with radiolabeled histidine in the presence and absence of this compound.

Materials:

-

Purified HisRS enzyme

-

tRNAHis

-

[¹⁴C]-Histidine

-

ATP solution

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

This compound solutions of varying concentrations

-

10% Trichloroacetic acid (TCA), ice-cold

-

Filter paper discs (e.g., Whatman 3MM)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, and [¹⁴C]-Histidine.

-

Inhibitor Addition: Aliquot the reaction mixture into tubes and add different concentrations of this compound or a vehicle control.

-

Enzyme and tRNA Addition: Initiate the reaction by adding purified HisRS and tRNAHis.

-

Incubation: Incubate the reaction at 37°C for a specific time course (e.g., 0, 2, 5, 10, 15 minutes).

-

Quenching and Precipitation: At each time point, spot an aliquot of the reaction mixture onto a filter paper disc and immediately immerse it in ice-cold 10% TCA to stop the reaction and precipitate the charged tRNA.

-

Washing: Wash the filter discs three times with cold 5% TCA and once with ethanol to remove unincorporated [¹⁴C]-Histidine.

-

Drying and Counting: Dry the filter discs and place them in scintillation vials with scintillation fluid. Measure the radioactivity.

-

Data Analysis: Plot the incorporated radioactivity over time to determine the reaction velocity. Calculate kinetic parameters (Km, Vmax) and the inhibition constant (Ki) for this compound.

Workflow for in vitro HisRS activity assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Cells in culture

-

This compound solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid and 16% SDS, pH 4.7)[8]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

-

Formazan Solubilization:

-

For adherent cells, carefully remove the medium.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.

Conclusion

This compound is a powerful and specific inhibitor of protein synthesis, acting through the competitive inhibition of histidyl-tRNA synthetase. Its ability to induce the GCN2-mediated stress response has made it an invaluable tool for dissecting the intricate pathways that govern amino acid sensing and cellular homeostasis. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted effects of this compound, contributing to a deeper understanding of amino acid metabolism and its implications in health and disease, including potential applications in cancer therapy and drug development.

References

- 1. What are Histidyl-tRNA synthetase modulators and how do they work? [synapse.patsnap.com]

- 2. Reversible inhibition by this compound of protein synthesis in human cells at the activation of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. epublications.marquette.edu [epublications.marquette.edu]

- 6. Uncharged tRNA activates GCN2 by displacing the protein kinase moiety from a bipartite tRNA-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of the [3H]Leucine Incorporation Technique for Quantification of Bacterial Secondary Production Associated with Decaying Wetland Plant Litter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Lynchpin of Histidine Synthesis: A Technical Guide to Histidinol Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Histidinol dehydrogenase (HisD or HDH), a critical enzyme in the histidine biosynthesis pathway, presents a compelling target for the development of novel antimicrobial agents and herbicides. Its absence in mammals underscores its potential for selective toxicity, a highly desirable characteristic in drug design. This technical guide provides an in-depth exploration of the function, kinetics, and experimental investigation of this compound dehydrogenase, offering a valuable resource for researchers in academia and industry.

Core Function and Mechanism

This compound dehydrogenase (EC 1.1.1.23) is a bifunctional enzyme that catalyzes the final two steps in the biosynthesis of L-histidine. This process involves the four-electron oxidation of L-histidinol to L-histidine, proceeding through an L-histidinaldehyde intermediate.[1] The reaction is dependent on the cofactor nicotinamide adenine dinucleotide (NAD⁺) and involves a homodimeric quaternary structure with a catalytic zinc ion (Zn²⁺) in each subunit.[1][2]

The overall reaction is as follows:

L-histidinol + 2 NAD⁺ + H₂O → L-histidine + 2 NADH + 2 H⁺

The catalytic mechanism of HisD is a Bi Uni Uni Bi Ping Pong kinetic mechanism.[3] In this ordered sequential mechanism, L-histidinol is the first substrate to bind to the enzyme, followed by the first molecule of NAD⁺. After the oxidation of this compound to histidinaldehyde and the release of the first NADH molecule, a second NAD⁺ molecule binds. The bound histidinaldehyde is then oxidized to histidine, followed by the release of the second NADH molecule and finally the product, L-histidine.[3]

Quantitative Enzyme Kinetics

The catalytic efficiency of this compound dehydrogenase varies across different organisms. A summary of key kinetic parameters is presented below, providing a basis for comparative analysis and inhibitor design.

| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Escherichia coli | L-Histidinol | 14 | - | - | [1] |

| NAD⁺ | 570 | - | - | [1] | |

| Salmonella typhimurium | L-Histidinol | 14 | - | - | [1] |

| NAD⁺ | 700 | - | - | [1] | |

| Brassica oleracea (Cabbage) | L-Histidinol | 15.5 | - | - | |

| NAD⁺ | 42 | - | - |

Note: k_cat_ and k_cat_/K_m_ values are not consistently reported across all studies and may require specific experimental determination.

Inhibition of this compound Dehydrogenase

Given its essential role in microbial and plant survival and its absence in mammals, HisD is an attractive target for the development of inhibitors. Various compounds have been investigated for their ability to block HisD activity.

| Inhibitor | Organism | Type of Inhibition | K_i_ (µM) | IC₅₀ (nM) | Reference |

| This compound analogue 1 | Salmonella typhimurium | - | 35 | - | [4] |

| This compound analogue 2a | Brassica oleracea | - | - | 40 | [4] |

| This compound analogue 2b | Brassica oleracea | - | - | 40 | [4] |

| Substituted benzylic ketone 3 | Brucella suis | - | - | 3 | [4] |

| L-histidine-derived hydrazone 7 | Mycobacterium tuberculosis | - | - | 1.1 | [4] |

| Oxo-imidazo[1,5-c]pyrimidine 6a | Brucella suis | - | - | 18,000 | [4] |

| Thioxo-imidazo[1,5-c]pyrimidine 6b | Brucella suis | - | - | 5,000 | [4] |

Experimental Protocols

Cloning, Expression, and Purification of Recombinant this compound Dehydrogenase

This protocol describes the generation of a His-tagged HisD for efficient purification.

1. Gene Amplification and Cloning:

-

Amplify the hisD gene from the genomic DNA of the desired organism using polymerase chain reaction (PCR). Design primers to incorporate restriction sites (e.g., NdeI and XhoI) for cloning into an expression vector (e.g., pET-28a(+)), which adds an N-terminal hexahistidine (6xHis) tag.

-

Digest both the PCR product and the expression vector with the corresponding restriction enzymes.

-

Ligate the digested gene into the vector using T4 DNA ligase.

-

Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).

-

Select for positive clones by antibiotic resistance and confirm the insert by colony PCR and DNA sequencing.

2. Protein Expression:

-

Transform the confirmed plasmid into an E. coli expression strain (e.g., BL21(DE3)).

-

Grow a 10 mL starter culture overnight at 37°C in Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)).

-

Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

3. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged HisD with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein fractions by SDS-PAGE.

-

Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

This compound Dehydrogenase Enzyme Activity Assay

This spectrophotometric assay measures the rate of NAD⁺ reduction to NADH.

1. Reagents:

-

Assay Buffer: 100 mM Glycine-NaOH, pH 9.0.

-

L-Histidinol stock solution (e.g., 10 mM in water).

-

NAD⁺ stock solution (e.g., 20 mM in water).

-

Purified this compound dehydrogenase enzyme.

2. Assay Procedure:

-

Set up a 1 mL reaction mixture in a quartz cuvette containing:

-

880 µL of Assay Buffer

-

50 µL of NAD⁺ stock solution (final concentration 1 mM)

-

50 µL of L-Histidinol stock solution (final concentration 0.5 mM)

-

-